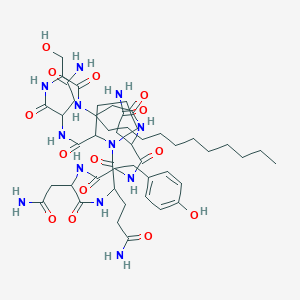
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate
Vue d'ensemble
Description
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as BTP-2, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool. This compound has been shown to have a unique mechanism of action that allows it to selectively inhibit certain cellular processes, making it a valuable tool for studying various physiological and biochemical pathways.
Mécanisme D'action
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate exerts its effects by binding to the IP3R in a unique manner, which allows it to selectively inhibit the receptor's activity. Specifically, 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate binds to a specific site on the IP3R that is distinct from the site where IP3 binds. This binding causes a conformational change in the receptor that inhibits its activity, leading to a decrease in calcium release from intracellular stores.
Biochemical and Physiological Effects:
The selective inhibition of IP3R activity by 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a variety of effects on various physiological and biochemical pathways. For example, 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to inhibit muscle contraction by blocking calcium release from the sarcoplasmic reticulum. Additionally, 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to inhibit neurotransmitter release by blocking calcium release from presynaptic terminals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate as a research tool is its specificity for the IP3R. By selectively inhibiting this receptor, researchers can study the specific effects of calcium signaling on various physiological processes without interfering with other cellular processes. However, one limitation of using 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate is its potential for off-target effects. While 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate is highly specific for the IP3R, it may also have effects on other cellular processes, which could confound the results of experiments.
Orientations Futures
There are several potential future directions for research involving 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the development of new compounds that can selectively target other calcium channels or receptors. Additionally, researchers may investigate the potential therapeutic applications of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate for conditions such as muscle disorders or neurological diseases. Finally, further studies may be conducted to better understand the potential off-target effects of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate and to develop strategies to minimize these effects in future experiments.
Méthodes De Synthèse
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method used can vary depending on the desired purity and yield of the final product. However, the most commonly used method involves the reaction of tetradecanoyl chloride with 2-amino-1,3-propanediol, followed by the addition of trimethylamine and phosphorylation with phosphorus oxychloride.
Applications De Recherche Scientifique
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has been used in a variety of scientific studies to investigate the role of certain cellular processes in various physiological and biochemical pathways. For example, 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to selectively inhibit the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), which plays a critical role in calcium signaling within cells. By selectively inhibiting IP3R activity, researchers can study the specific effects of calcium signaling on various physiological processes, such as muscle contraction and neurotransmitter release.
Propriétés
IUPAC Name |
2,3-bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74N3O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(40)37-32-34(33-45-46(42,43)44-31-30-39(3,4)5)38-36(41)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3,(H2-,37,38,40,41,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRPWCTEAFGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74N3O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910888 | |
| Record name | 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
CAS RN |
108861-07-0 | |
| Record name | 1,2-Dimyristoylamido-1,2-deoxyphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108861070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















